

# Application Notes & Protocols: Preparation of Squalane-Based Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a highly promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes. SLNs are colloidal carriers with a solid lipid core, typically ranging in size from 50 to 1000 nm. The use of physiological and biodegradable lipids, such as **squalane**, enhances biocompatibility and reduces the risk of toxicity. **Squalane**, a saturated and stable derivative of squalene, is a natural emollient and a component of human sebum, making it an excellent choice for the lipid matrix in SLN formulations, particularly for dermatological and cosmetic applications.

These application notes provide a comprehensive overview and detailed protocols for the preparation of **squalane**-based SLNs using the high-pressure homogenization (HPH) technique. This method is reliable, scalable, and avoids the use of harsh organic solvents.[1] We further present characterization data and discuss the critical parameters influencing the final nanoparticle properties.

## Principle of Squalane-Based SLNs

**Squalane**-based nanoparticles are typically formulated as Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles. NLCs are composed of a blend of a solid lipid and a liquid lipid (in this case, **squalane**). This creates a less-ordered, imperfect crystalline



structure in the lipid core, which offers key advantages over first-generation SLNs (made from solid lipid only):

- Increased Drug Loading: The imperfections in the crystal lattice provide more space to accommodate drug molecules.
- Reduced Drug Expulsion: The less-ordered matrix minimizes the expulsion of the encapsulated drug during storage.
- Improved Stability: The blend of lipids can prevent polymorphic transitions, leading to a more stable formulation over time.

## **Experimental Protocols**

The most common and industrially scalable method for producing SLNs and NLCs is the High-Pressure Homogenization (HPH) technique.[1] Both hot and cold HPH methods can be employed, depending on the thermostability of the drug to be encapsulated.

## **Protocol: Hot High-Pressure Homogenization (Hot HPH)**

This method is suitable for thermostable drugs. The entire process is carried out at a temperature above the melting point of the solid lipid.

#### Materials:

- Solid Lipid: e.g., Compritol® 888 ATO (Glyceryl behenate)
- Liquid Lipid: Squalane
- Surfactant: e.g., Pluronic® F68 (Poloxamer 188), Tween® 80
- Active Pharmaceutical Ingredient (API): Lipophilic drug (e.g., Mebendazole, Lovastatin)
- Aqueous Phase: Purified water (Milli-Q® or equivalent)

#### Equipment:

• High-Pressure Homogenizer (e.g., piston-gap homogenizer)



- High-shear mixer (e.g., Ultra-Turrax®)
- Heated magnetic stirrer
- Water bath or heating mantle
- Beakers and standard laboratory glassware

#### Procedure:

- Preparation of Lipid Phase:
  - Accurately weigh the solid lipid (e.g., Compritol® 888 ATO) and the liquid lipid (squalane).
  - Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the solid lipid (e.g., ~80-85°C for Compritol®).[2]
  - Once melted, add the pre-weighed lipophilic API to the molten lipid phase and stir until completely dissolved.
- Preparation of Aqueous Phase:
  - In a separate beaker, dissolve the surfactant (e.g., Pluronic® F68) in purified water.
  - Heat the aqueous phase to the same temperature as the lipid phase (e.g., ~80-85°C) under constant stirring.
- Formation of Pre-emulsion:
  - Pour the hot lipid phase into the hot aqueous phase under continuous high-shear mixing (e.g., 8,000-10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.[1]
- High-Pressure Homogenization:
  - Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.



- Homogenize the pre-emulsion at high pressure, typically between 500 and 1500 bar.
- Perform 3 to 5 homogenization cycles to ensure a narrow and uniform particle size distribution.[1][3]
- Cooling and Recrystallization:
  - Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath or allow it to cool to room temperature under gentle stirring.
  - The cooling process allows the lipid matrix to recrystallize, forming the solid nanoparticles.
     The cooling rate can be a critical parameter affecting particle quality.[4][5]
- Storage:
  - Store the final SLN dispersion at 4°C for long-term stability analysis.

# Protocol: Cold High-Pressure Homogenization (Cold HPH)

This method is ideal for thermolabile drugs that may degrade at the high temperatures used in the hot HPH technique.

#### Procedure:

- Preparation of Solid Lipid Microparticles:
  - Melt the solid and liquid lipids together with the dissolved API as described in the hot HPH protocol (Step 1).
  - Rapidly cool this mixture using liquid nitrogen or by placing it in a freezer at -20°C to solidify the lipid-drug matrix.
  - Grind the solidified lipid mass into microparticles using a mortar and pestle or a ball mill.
- Preparation of Aqueous Phase:
  - Prepare a cold aqueous surfactant solution (e.g., 4°C).



#### • Dispersion:

- Disperse the lipid microparticles into the cold aqueous surfactant solution under highshear mixing to form a pre-suspension.
- High-Pressure Homogenization:
  - Homogenize the cold pre-suspension using a high-pressure homogenizer at or below room temperature.
  - As with the hot method, apply 3-5 cycles at a pressure of 500-1500 bar. It's important to note that cold homogenization may result in slightly larger particles and a broader size distribution compared to the hot method.[6]
- · Storage:
  - Store the final SLN dispersion at 4°C.

## **Visualization of Experimental Workflow**

The following diagrams illustrate the key steps in the preparation of **squalane**-based SLNs.





Click to download full resolution via product page

Caption: Workflow for Hot High-Pressure Homogenization.





Click to download full resolution via product page

Caption: Structural components of a squalane-based SLN.

## **Data Presentation: Formulation & Characterization**

## Methodological & Application





The physicochemical properties of SLNs are highly dependent on the formulation parameters. Key characterization metrics include particle size, Polydispersity Index (PDI), and Zeta Potential (ZP).

- Particle Size: Affects the biological fate, drug release, and stability of the nanoparticles.
- Polydispersity Index (PDI): A measure of the homogeneity of the particle size distribution. A
  PDI value below 0.3 is generally considered acceptable and indicates a narrow,
  monodisperse population.[2]
- Zeta Potential (ZP): Indicates the surface charge of the nanoparticles. A high absolute ZP value (typically > |20| mV) suggests good physical stability due to electrostatic repulsion between particles, preventing aggregation.[2]
- Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped within the nanoparticles.

The tables below summarize characterization data from studies on **squalane**-based lipid nanoparticles.

Table 1: Physicochemical Properties of **Squalane**-Based Nanoparticles



| Formula<br>tion<br>Code | Solid<br>Lipid            | Liquid<br>Lipid<br>(Squala<br>ne) | Surfacta<br>nt                           | Avg.<br>Particle<br>Size<br>(nm) | PDI             | Zeta<br>Potentia<br>I (mV) | Referen<br>ce |
|-------------------------|---------------------------|-----------------------------------|------------------------------------------|----------------------------------|-----------------|----------------------------|---------------|
| NLC-1                   | Compritol<br>® 888<br>ATO | 30%<br>(w/w of<br>lipid)          | Pluronic<br>® F68                        | 300 - 600                        | N/A             | N/A                        | [1][7]        |
| SLN-<br>Lova            | Triglyceri<br>des         | N/A<br>(SLN)                      | N/A                                      | 60 - 119                         | N/A             | -16 to -21                 | [8]           |
| NLC-<br>Lova            | N/A                       | Squalene                          | Myverol /<br>Phosphat<br>idylcholin<br>e | N/A                              | N/A             | N/A                        | [9]           |
| Squarticl<br>es         | N/A                       | Squalene                          | N/A                                      | ~93                              | < 0.3           | N/A                        |               |
| TXR-SLN<br>2            | N/A                       | N/A                               | N/A                                      | 140.5 ± 1.02                     | 0.218 ±<br>0.01 | 28.6 ±<br>8.71             | [2]           |

N/A: Data not available in the cited source.

Table 2: Drug Loading and Encapsulation Efficiency



| Drug        | Lipid Matrix          | Squalane<br>Content (%<br>w/w) | Encapsulati<br>on<br>Efficiency<br>(EE%) | Drug<br>Loading<br>(LC%) | Reference |
|-------------|-----------------------|--------------------------------|------------------------------------------|--------------------------|-----------|
| Mebendazole | Compritol®<br>888 ATO | 30%                            | ~70%                                     | N/A                      | [1][7]    |
| Lovastatin  | Triglycerides         | N/A (SLN)                      | > 99%                                    | N/A                      | [8]       |
| Lovastatin  | N/A                   | Present<br>(NLC)               | 96.2 ± 1.3%                              | N/A                      | [4][5]    |
| Rhein       | Squalene-<br>based    | Major<br>component             | ~96%                                     | N/A                      |           |
| Troxerutin  | N/A                   | N/A (SLN)                      | 83.62%                                   | N/A                      | [2]       |

N/A: Data not available in the cited source.

## Conclusion

The high-pressure homogenization method is a robust and effective technique for the preparation of **squalane**-based solid lipid nanoparticles. By carefully selecting the solid-to-liquid lipid ratio, surfactant type, and concentration, and by controlling process parameters such as pressure, temperature, and homogenization cycles, it is possible to produce stable nanoparticles with desired characteristics. The inclusion of **squalane** in the lipid matrix generally improves drug loading capacity and stability, making these NLCs a versatile platform for the delivery of various therapeutic and cosmetic agents. The protocols and data presented herein serve as a valuable resource for researchers and developers in the field of nanomedicine and advanced drug delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Effect of squalane on mebendazole loaded Compritol® nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Squalene Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of a lovastatin-loaded protein-free nanostructured lipid carrier resembling high-density lipoprotein and evaluation of its targeting to foam cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of a Lovastatin-Loaded Protein-Free Nanostructured Lipid Carrier Resembling High-Density Lipoprotein and Evaluation of its Targeting to Foam Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of squalane on mebendazole-loaded Compritol® nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and in vitro and in vivo evaluation of lovastatin solid lipid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Preparation of Squalane-Based Solid Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681988#preparation-of-squalane-based-solid-lipid-nanoparticles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com